(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
Synthesis Analysis
Synthesis approaches for related compounds have involved multistep reactions with careful selection of precursors to avoid undesired isomers. For instance, Liu et al. (2008) developed a convenient approach for the synthesis of a structurally similar compound through a four-step process starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene, highlighting the meticulous planning needed to achieve specific stereochemistry (Liu, Li, Lu, & Miao, 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction and DFT computations, as demonstrated by Hijji et al. (2021), who reported on the water-soluble Glucose amine Schiff base (GASB-1), providing insights into the 3D structure and electronic properties (Hijji, Rajan, Yahia, Mansour, Zarrouk, & Warad, 2021).
Chemical Reactions and Properties
The synthesis of 2-amino glucose derivatives and their use as substrates for catalysis or reaction intermediates is well documented. Aghazadeh and Nikpassand (2019) detailed the use of 2-amino glucose for synthesizing magnetically recoverable nanocatalysts, underscoring the compound's versatility in facilitating eco-friendly reactions with high purity and efficiency (Aghazadeh & Nikpassand, 2019).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as their spectroscopic characteristics and quantum chemical profiles, provide foundational knowledge for understanding their behavior. Priya et al. (2021) conducted spectroscopic and theoretical explorations on a biomolecule derived from Senna auriculata, revealing details like reactive sites and charge distributions, which are crucial for comprehending the physical interactions of similar compounds (Priya, Krithika, Shirmila, Sathya, & Usha, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are fundamental for synthesizing and applying these compounds. Sadeghi (2019) illustrated an eco-friendly synthesis protocol for pyran-annulated heterocycles, emphasizing the compound's role in facilitating high yields and demonstrating functional group tolerance under mild conditions (Sadeghi, 2019).
Scientific Research Applications
Novel Synthesis Methods
Innovative synthesis techniques are being explored for derivatives of this compound. One study highlights the one-pot microwave-assisted synthesis of a water-soluble Glucose amine Schiff base derivative from this compound. This synthesis showed a high yield (90%) without byproducts, providing insights into its potential for efficient, eco-friendly production methods (Hijji et al., 2021).
Catalysis and Green Chemistry
The compound has been used as a substrate for developing environmentally friendly catalysts and synthesis processes. Notably, it was utilized for the synthesis of NiFe2O4@SiO2@amino glucose, aiding in the green synthesis of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes and other derivatives. These methods emphasize eco-friendliness, high purity of products, and straightforward procedures, marking significant steps towards sustainable chemistry (Aghazadeh & Nikpassand, 2019).
Advanced Material Development
Research has also delved into the creation of advanced materials using this compound. A study presented the synthesis of 3-Pyrazolyl-4H-1,2,4-triazoles using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles. The approach was noted for its environmental friendliness and the ability to perform multiple reaction steps in one pot. The synthesized compounds were thoroughly characterized, showcasing the potential of this compound in material science and catalysis (Nikpassand & Farshami, 2020).
Crystallography and Structural Analysis
Structural studies have utilized this compound to understand molecular interactions better. For instance, the crystal structure of a derivative was analyzed, revealing details about its molecular electronic potential and other properties. Such studies are crucial for understanding the compound's behavior in different conditions and can guide its application in various fields (Hijji et al., 2021).
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOEQFAYSXBRK-FPRJBGLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
74867-91-7 | |
Record name | D-Galactopyranosylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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